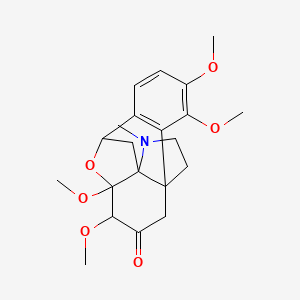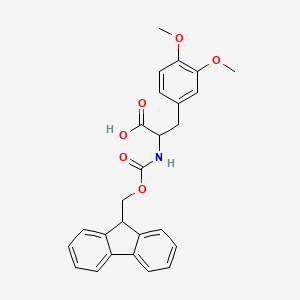
Fmoc-Phe(3,4-Dimethoxy)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Phe(3,4-Dimethoxy)-OH, also known as Fmoc-3,4-dimethoxy-L-phenylalanine, is a derivative of phenylalanine, an aromatic amino acid. This compound has been modified to include Fmoc (9-fluorenylmethyloxycarbonyl) protection and methoxy groups on the aromatic ring. These modifications influence the amino acid’s properties, such as its self-assembly and hydrogelation behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(3,4-Dimethoxy)-OH typically involves the protection of the amino group of phenylalanine with an Fmoc group and the introduction of methoxy groups on the aromatic ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions. The specific synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to obtain the final product suitable for various applications.
化学反応の分析
Types of Reactions
Fmoc-Phe(3,4-Dimethoxy)-OH undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, Fmoc-Phe(3,4-Dimethoxy)-OH is used as a building block for the synthesis of peptides and other complex molecules. Its unique properties, such as self-assembly and hydrogelation behavior, make it valuable for designing novel materials.
Biology
In biological research, this compound is used to study protein interactions and functions. Its ability to form hydrogels is particularly useful for creating three-dimensional cell culture systems and tissue engineering applications.
Medicine
The hydrogels formed by this compound can encapsulate drugs and release them in a controlled manner, improving the efficacy and safety of therapeutic treatments.
Industry
In the industrial sector, this compound is used in the production of advanced materials with specific properties, such as enhanced mechanical strength and biocompatibility. Its unique chemical structure allows for the development of innovative products for various applications.
作用機序
The mechanism of action of Fmoc-Phe(3,4-Dimethoxy)-OH involves its ability to self-assemble into ordered structures, such as hydrogels. The Fmoc group facilitates the formation of π-π interactions, while the methoxy groups enhance the compound’s solubility and stability. These interactions and properties enable the compound to form stable hydrogels that can encapsulate and release bioactive molecules.
類似化合物との比較
Similar Compounds
Fmoc-Phe-OH: Lacks the methoxy groups, resulting in different self-assembly and hydrogelation behavior.
Fmoc-Tyr(OMe)-OH: Contains a methoxy group on the tyrosine residue, leading to different chemical and physical properties.
Fmoc-Trp(OMe)-OH: Contains a methoxy group on the tryptophan residue, affecting its interactions and applications.
Uniqueness
Fmoc-Phe(3,4-Dimethoxy)-OH is unique due to the presence of methoxy groups on the aromatic ring, which significantly influence its self-assembly and hydrogelation behavior.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWWYKCGWQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)
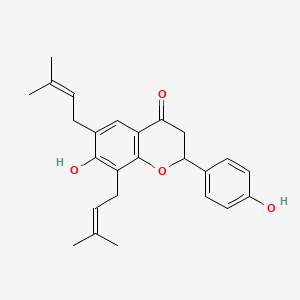
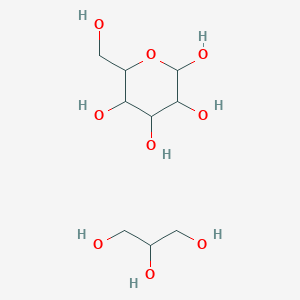
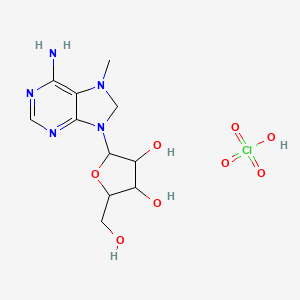
![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)
![2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane](/img/structure/B12322476.png)
![5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one](/img/structure/B12322478.png)
![2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate](/img/structure/B12322479.png)
![2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid](/img/structure/B12322487.png)
![3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12322501.png)

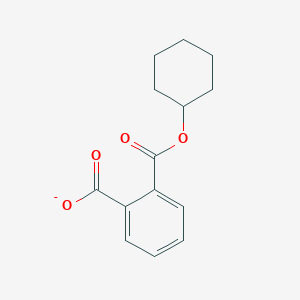
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
